2-(Oxolan-3-yl)oxolane-2-carboxylic acid
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Overview
Description
2-(Oxolan-3-yl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is also known by its IUPAC name, hexahydro-[2,2’-bifuran]-2(3H)-carboxylic acid . This compound is characterized by its bifuran structure, which consists of two oxolane rings fused together.
Preparation Methods
The synthesis of 2-(Oxolan-3-yl)oxolane-2-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
2-(Oxolan-3-yl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Scientific Research Applications
2-(Oxolan-3-yl)oxolane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Oxolan-3-yl)oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
2-(Oxolan-2-yl)oxolane: This compound has a similar bifuran structure but differs in the position of the oxolane rings.
2-(Oxolan-4-yl)oxolane: Another similar compound with a different substitution pattern on the oxolane rings.
2-(Oxolan-5-yl)oxolane: This compound also shares a similar structure but with variations in the ring positions.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(oxolan-3-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)9(3-1-4-13-9)7-2-5-12-6-7/h7H,1-6H2,(H,10,11) |
InChI Key |
WGMWQNNZWKWXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2CCOC2)C(=O)O |
Origin of Product |
United States |
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